1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole
Description
Properties
IUPAC Name |
1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F16N2O/c1-3(31)30-5(7(15,16)17)2-4(29-30)6(13,14)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)28/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVHZEORBJJJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of perfluorohexyl and trifluoromethyl precursors.
Cyclization: The key step involves the cyclization of these precursors with hydrazine derivatives to form the pyrazole ring.
Acetylation: The final step is the acetylation of the pyrazole ring to introduce the acetyl group at the 1-position.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The presence of electron-withdrawing groups like perfluorohexyl and trifluoromethyl makes the compound susceptible to nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Medicinal Chemistry
1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole is being investigated for its potential pharmacological applications. The presence of fluorine atoms can enhance the metabolic stability of drugs, which is crucial for therapeutic efficacy. Initial studies suggest that this compound may exhibit interesting biological properties, although comprehensive research is still needed to confirm these effects.
- Potential Biological Activities :
- Antimicrobial properties
- Anti-inflammatory effects
- Interaction with specific biological targets due to the electron-withdrawing nature of the trifluoromethyl and perfluoroalkyl groups.
Materials Science
The unique characteristics of this compound make it suitable for applications in materials science. The fluorinated groups contribute to enhanced hydrophobicity and chemical resistance, which are desirable traits in various materials.
- Applications in Coatings : The compound's stability under harsh conditions makes it an excellent candidate for protective coatings in industrial applications.
- Development of Advanced Materials : Its reactivity can be harnessed to create new materials with tailored properties for specific applications, such as electronics or nanotechnology.
Mechanism of Action
The mechanism of action of 1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing effects of the perfluorohexyl and trifluoromethyl groups enhance the compound’s binding affinity to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Fluorinated pyrazoles differ primarily in substituent type, position, and chain length. Key structural analogs include:
Key Observations:
- Perfluoroalkyl Chain Length: Increasing perfluoroalkyl chain length (e.g., C4F9 vs.
- Substituent Effects: Acetyl groups (as in the target compound) enhance metabolic stability compared to benzoyl derivatives, which may degrade more readily under physiological conditions . Phenyl substituents (e.g., in ) introduce π-π stacking interactions, influencing crystallinity and biological target binding.
- Thermal Stability: Perfluorohexyl and heptafluorobutyryl groups contribute to exceptional thermal stability, making these compounds suitable for high-temperature applications .
Biological Activity
1-Acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique chemical structure that includes perfluorohexyl and trifluoromethyl groups. These substitutions enhance its chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : 1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone
- Molecular Formula : C12H4F16N2O
- Molecular Weight : 504.245 g/mol
- Density : 1.52 g/cm³
- Boiling Point : 376.4 °C .
Synthesis
The synthesis of this compound typically involves:
- Preparation of Precursors : Starting with perfluorohexyl and trifluoromethyl derivatives.
- Cyclization : Reacting these precursors with hydrazine derivatives to form the pyrazole ring.
- Acetylation : Introducing the acetyl group at the 1-position of the pyrazole ring .
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are still under investigation but share similarities with other pyrazole compounds.
Antimicrobial Activity
Studies have shown that various pyrazole derivatives possess significant antimicrobial properties. For instance:
- A series of novel pyrazoles were tested against bacterial strains such as E. coli and S. aureus, with some compounds demonstrating effective inhibition comparable to standard antibiotics .
- The compound's structure suggests potential effectiveness against resistant bacterial strains due to its unique electron-withdrawing groups .
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory effects:
- Compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
Anticancer Potential
Research into pyrazole derivatives has also highlighted their potential in cancer therapy:
- Certain modifications of pyrazole structures have been linked to reduced tumor growth in preclinical models .
The mechanism by which this compound exerts its biological effects likely involves:
- Interaction with specific enzymes and receptors due to the enhanced binding affinity provided by the electron-withdrawing groups.
- Modulation of signaling pathways associated with inflammation and cell proliferation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other fluorinated pyrazoles:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1-Cyanoacetyl-3,5-dimethylpyrazole | Antimicrobial | |
| 1-Phenyl-3-methyl-5-pyrazolone | Anti-inflammatory | |
| Novel 1-thiocarbamoyl derivatives | MAO-B inhibition |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of pyrazoles:
- Study on Anti-inflammatory Activity :
- Antimicrobial Efficacy :
Q & A
Q. What are the optimal synthetic routes for 1-acetyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole, and how can structural ambiguities in pyrazole derivatives be resolved?
The synthesis of fluorinated pyrazoles typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For example, acetylated pyrazoles can be synthesized by reacting pyrazole derivatives with acetyl chloride under reflux conditions . Structural ambiguities arising from tautomerism (e.g., 3(5)-substitution patterns) are resolved via spectroscopic methods:
- NMR : and NMR distinguish between 3- and 5-substituted isomers based on coupling constants and chemical shifts.
- X-ray crystallography : Resolves regiochemistry definitively, as demonstrated for 5-(4-fluorophenyl)-2H-pyrazol-1-ium trifluoroacetate .
Q. What characterization techniques are critical for confirming the structure of perfluoroalkylated pyrazoles?
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for perfluorohexyl chains.
- Elemental analysis : Ensures purity and stoichiometric accuracy of fluorine content.
- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for applications in high-temperature reactions .
Advanced Research Questions
Q. How can computational methods improve reaction design for fluorinated pyrazole derivatives?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s workflow combines reaction path searches with experimental validation to optimize conditions for fluorinated intermediates . Key steps:
- Transition state modeling : Identifies energetically favorable pathways for trifluoromethyl group incorporation.
- Solvent effect simulations : Predict polarity and steric effects influencing regioselectivity .
Q. What strategies address contradictions in reactivity data for fluorinated pyrazoles under varying conditions?
Discrepancies often arise from solvent polarity, temperature, or catalyst selection. Systematic approaches include:
- Design of Experiments (DoE) : Maps parameter interactions (e.g., temperature vs. catalyst loading) to identify optimal conditions.
- In situ monitoring : Raman or IR spectroscopy tracks intermediate formation, as seen in S-alkyl triazole-thiol syntheses .
- Comparative crystallography : Resolves structural anomalies, such as hydrogen bonding variations in salts .
Q. How do steric and electronic effects of the perfluorohexyl group influence the compound’s reactivity?
- Steric hindrance : The perfluorohexyl chain reduces nucleophilic substitution rates at adjacent positions.
- Electron-withdrawing effects : Enhances electrophilicity of the pyrazole ring, favoring reactions with electron-rich reagents (e.g., Grignard or Suzuki couplings) .
- Hydrophobic interactions : Dominates in biological assays, as observed in fluorinated pyrazoles with antimicrobial activity .
Methodological Challenges
Q. What safety protocols are essential for handling fluorinated pyrazoles?
- Ventilation : Required to avoid inhalation of volatile fluorinated intermediates (e.g., trifluoroacetic acid) .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles mitigate skin/eye exposure .
- Waste disposal : Fluorinated byproducts require neutralization before disposal due to environmental persistence .
Q. How can researchers validate the biological activity of this compound against known benchmarks?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
